2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a unique combination of naphthalene, benzothiophene, and pyran rings, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Benzothiophene Derivatives: These compounds also feature a benzothiophene ring and have applications in medicinal chemistry.
Naphthalene Derivatives: These compounds contain a naphthalene ring and are used in various chemical processes.
Uniqueness
What sets 2-amino-4-(naphthalen-1-yl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile apart is its unique combination of three different ring systems
Properties
Molecular Formula |
C22H14N2OS |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-amino-4-naphthalen-1-yl-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C22H14N2OS/c23-12-17-19(15-10-5-7-13-6-1-2-8-14(13)15)21-20(25-22(17)24)16-9-3-4-11-18(16)26-21/h1-11,19H,24H2 |
InChI Key |
NPBVMSRROVUXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3SC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
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